molecular formula C34H54N2O10 B047743 Metoprolol fumarate CAS No. 80274-67-5

Metoprolol fumarate

Katalognummer B047743
CAS-Nummer: 80274-67-5
Molekulargewicht: 650.8 g/mol
InChI-Schlüssel: BRIPGNJWPCKDQZ-WXXKFALUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Metoprolol Fumarate is a cardioselective beta-1 adrenergic receptor antagonist, primarily used for its antihypertensive properties. It is devoid of intrinsic sympathomimetic activity and acts by antagonizing beta-1 adrenergic receptors in the myocardium. This action reduces the rate and force of myocardial contraction, leading to a decrease in cardiac output. Additionally, metoprolol can reduce renin secretion, which in turn lowers angiotensin II levels, thereby preventing vasoconstriction and aldosterone secretion (Definitions, 2020).

Synthesis Analysis

The synthesis of Metoprolol involves several steps, including the reaction of R-and S-epichlorohydrin with 4-((2-isoproxyethoxy)methyl)-phenol, followed by further reactions with isopropylamine and finally with fumarate to produce Metoprolol fumarate. This synthesis route yields S-and R-bisoprolol fumarate with an overall yield of 60.8% and enantiomeric excess (ee) values higher than 92% (An Hong-wei, 2010). Another method for synthesizing metoprolol monitored using Raman spectroscopy and chemometrics has been developed, showcasing the application of multivariate techniques for reaction optimization and monitoring (O. Svensson, M. Josefson, F. Langkilde, 2000).

Molecular Structure Analysis

Metoprolol fumarate's molecular and crystal structure has been characterized using powder X-ray diffraction (PXRD) and differential scanning calorimetry. Comparative studies with its tartrate and succinate salts reveal distinct behaviors upon temperature variation, attributed to their crystal arrangements. Hirshfeld surface analysis and graph sets analysis have been employed to gain insights into the intermolecular interactions within the crystal structure (P. Rossi et al., 2018).

Chemical Reactions and Properties

Metoprolol undergoes various chemical reactions, including photodegradation in the presence of aquatic fulvic acids. Kinetic studies suggest that OH radicals play a significant role in the photosensitized degradation of metoprolol. The degradation mechanism involves multiple reactive species, likely including triplet excited states of fulvic acids and singlet oxygen (O. Filipe et al., 2019).

Physical Properties Analysis

The physical properties of Metoprolol fumarate, including solubility and polymorphism, have been extensively studied. Polymorphic forms of bisoprolol fumarate have been identified, showcasing different melting points and behavior under humid conditions. Thermodynamic stability studies indicate an enantiotropic relationship between these polymorphs (Ádám Detrich et al., 2018).

Chemical Properties Analysis

The chemical properties of Metoprolol fumarate have been elucidated through studies on its interaction with human serum albumin, indicating specific binding sites and constants. Moreover, the electrochemical behavior of bisoprolol fumarate has been explored, revealing insights into its oxidation mechanisms and the role of modified electrodes in enhancing detection sensitivity (Hong-Bing Duan et al., 2015), (R. Goyal et al., 2008).

Wissenschaftliche Forschungsanwendungen

  • Antihypertensive and Heart Rate Variability Improvement

    Metoprolol fumarate is effective in lowering blood pressure and improving heart rate variability in patients with primary hypertension (Li Yi-shi, 2011).

  • Chronic Heart Failure Treatment

    It has been shown to improve survival and be well-tolerated in chronic heart failure patients with decreased ejection fraction when added to standard therapy (Hjalmarson et al., 1999).

  • Improved Medication Compliance

    Metoprolol Oros, a formulation of metoprolol fumarate, effectively reduces blood pressure with superior results to conventional metoprolol, thus reducing medication stress and improving patient compliance (Murphy & Wheatley, 1989).

  • Pharmacokinetics in Animals

    Research has shown that Metoprolol Fumarate Sustained-release Tablets exhibit excellent sustained release performance in beagle dogs, with no significant differences between fumarate and succinate metoprolol (Liu Hou-ta, 2014).

  • Improvement in Chronic Heart Failure

    Treatment with metoprolol improves heart function and exercise tolerance in chronic heart failure patients by restoring reduced inotropic effects of the cAMP-phosphodiesterase inhibitor milrinone (Böhm et al., 1997).

  • Controlled-Release Drug Delivery Systems

    Studies have explored the development of a controlled-release drug delivery system for metoprolol fumarate, aiming for a once-daily dosage form that maintains plasma levels within the required range (John, 1990).

  • Uniform Beta-Adrenoceptor Blockade

    Oros controlled-release formulations of metoprolol achieve more uniform beta-adrenoceptor blockade over 24 hours compared to the conventional tablet regimen (Good et al., 1985).

  • Comparison of Oros Systems

    Different Oros systems for metoprolol have been compared for their drug release duration and peak concentrations, providing insights into their effectiveness and tolerability (Warrington et al., 1985).

  • Safety and Tolerability in Hypertension Treatment

    Metoprolol OROS has been found safe and well-tolerated as a once-daily treatment for mild to moderate hypertension, achieving satisfactory blood pressure control in a majority of patients (Feliciano et al., 1990).

  • Photodegradation Study

    A study on the photodegradation of metoprolol in the presence of natural fulvic acid revealed the production of new compounds, providing insights into its environmental impact (Filipe et al., 2017).

Safety And Hazards

Metoprolol should not be used if you have a serious heart problem, severe circulation problems, severe heart failure, or a history of slow heart beats that caused fainting . It may cause harm if swallowed or in contact with skin .

Zukünftige Richtungen

Metoprolol is recommended for therapeutic use in multiple cardiovascular conditions, thyroid crisis, and circumscribed choroidal hemangioma . The summarized pharmacokinetic data presented in this review can assist in developing and evaluating pharmacokinetic models of metoprolol .

Eigenschaften

IUPAC Name

(E)-but-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H25NO3.C4H4O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIPGNJWPCKDQZ-WXXKFALUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027711
Record name Metoprolol fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metoprolol fumarate

CAS RN

80274-67-5
Record name Metoprolol fumarate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080274675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metoprolol fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METOPROLOL FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO1C09Z674
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metoprolol fumarate
Reactant of Route 2
Metoprolol fumarate
Reactant of Route 3
Reactant of Route 3
Metoprolol fumarate
Reactant of Route 4
Reactant of Route 4
Metoprolol fumarate
Reactant of Route 5
Metoprolol fumarate
Reactant of Route 6
Reactant of Route 6
Metoprolol fumarate

Citations

For This Compound
88
Citations
P Rossi, P Paoli, L Chelazzi, L Conti… - Crystal Growth & …, 2018 - ACS Publications
… In this paper the molecular and crystal structure of the metoprolol fumarate salt (MF, hereafter), as obtained from PXRD data, is reported together with a comparison with those of the …
Number of citations: 15 pubs.acs.org
W Good, LJ Leeson, SL Zak… - British Journal of …, 1985 - Wiley Online Library
… which twice daily administration of 100 mg conventional metoprolol tartrate tablets was compared with once daily administration of Oros systems containing 190 mg metoprolol fumarate …
Number of citations: 17 bpspubs.onlinelibrary.wiley.com
MA Ciciliati, MES Eusebio, MR Silva, ETG Cavalheiro… - …, 2019 - pubs.rsc.org
From an investigation concerning the polymorphism of a metoprolol base, a top selling β-blocker antihypertensive drug, a new polymorph, form II, was identified and characterized by …
Number of citations: 18 pubs.rsc.org
JE Murphy, D Wheatley - Stress medicine, 1989 - Wiley Online Library
… ) contains 19omg of metoprolol fumarate which allows … 103 to 150/84 and with metoprolol fumarate bd from 175/ 104 to … cent); whilst in the metoprolol fumarate bd group it was nocturia (…
Number of citations: 2 onlinelibrary.wiley.com
F Theeuwes, DR Swanson, G Guittard… - British journal of …, 1985 - Wiley Online Library
… 1 The essential features and mode of action of oral osmotic drug delivery systems (Oros®) for metoprolol fumarate and oxprenolol succinate are described. Critical aspects in the …
Number of citations: 119 bpspubs.onlinelibrary.wiley.com
N Feliciano, PH Kasarjian, JI McMillen, KE Grau… - American Heart …, 1990 - Elsevier
… this open-label, multicenter study designed to evaluate the safety and tolerability of metoprolol OROS (metoprolol fumarate). Metoprolol OROS was given once daily for 14 weeks in …
Number of citations: 3 www.sciencedirect.com
J Doménech, M Alba, JM Morera… - British Journal of …, 1985 - Wiley Online Library
… Absorption rates were measured in terms of the rate of disappearance of metoprolol fumarate from the lumen between 5 and 30 min after dosing. Adsorption was estimated from the …
Number of citations: 15 bpspubs.onlinelibrary.wiley.com
J Godbillon, A Gerardin, J Richard… - British Journal of …, 1985 - Wiley Online Library
… The initial in vitro release rate for both Oros preparations was 19 mg/h but they contained 190 or 285 mg of metoprolol fumarate. The plasma concentration-time profiles for both Oros …
Number of citations: 22 bpspubs.onlinelibrary.wiley.com
A Sandberg, B Abrahamsson, A Svenheden… - Pharmaceutical …, 1993 - Springer
… L 001, contains 95 mg of metoprolol fumarate in a nondisintegrating single-unit tablet coated with a semipermeable membrane (9). This formulation is described as the elementary …
Number of citations: 38 link.springer.com
SJ Warrington, SP Barclay, VA John… - British Journal of …, 1985 - Wiley Online Library
… was designed to compareplasma metoprolol concentrations and inhibition of exercise tachycardia after single doses of two Oros systems, each containing 190 mg metoprolol fumarate …
Number of citations: 9 bpspubs.onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.